![molecular formula C13H12Cl2N2O2S B2994891 Ethyl 2-(3,5-dichloroanilino)-4-methyl-1,3-thiazole-5-carboxylate CAS No. 432501-53-6](/img/structure/B2994891.png)
Ethyl 2-(3,5-dichloroanilino)-4-methyl-1,3-thiazole-5-carboxylate
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Description
The compound is a derivative of dichloroaniline, specifically 3,5-dichloroaniline . Dichloroanilines are chemical compounds which consist of an aniline ring substituted with two chlorine atoms . They are used in the production of dyes and herbicides .
Synthesis Analysis
While specific synthesis methods for your compound are not available, 3,5-dichloroaniline, a component of your compound, can be prepared from 4-chloro-2-nitrotoluene through a series of reactions including chlorination, oxidation, and reduction .Molecular Structure Analysis
The molecular structure of 3,5-dichloroaniline, a component of your compound, is provided by several sources . It has a molecular formula of C6H5Cl2N .Physical And Chemical Properties Analysis
The physical and chemical properties of 3,5-dichloroaniline, a component of your compound, are provided by several sources . It has a molecular weight of 162.017 Da .Scientific Research Applications
Synthetic Modifications and Characterizations
Ethyl 2-amino-4-methylthiazole-5-carboxylate, a closely related derivative, has been extensively modified and synthesized using readily available materials. These modifications have led to the development of new compounds with potential antimicrobial activities. The synthesized derivatives were confirmed through various spectral techniques, including IR, 1H NMR, 13C NMR, and mass spectroscopy. These compounds exhibited significant activity against strains of bacteria and fungi, showcasing the versatility of thiazole derivatives in antimicrobial research (Desai, Bhatt, & Joshi, 2019).
Molecular Structure and Chemical Behavior
The molecular structure and chemical behavior of ethyl 2-(4-methyl-(2-benzylidenehydrazinyl))thiazole-4-carboxylate were characterized using spectroscopic methods and X-ray diffraction. These studies provide valuable insights into the compound's properties, including its molecular geometry, vibrational assignments, and chemical shifts. Theoretical calculations using density functional theory (DFT) supported these findings, indicating a close agreement between theoretical and experimental data. This detailed understanding of the compound's structure and behavior is crucial for further applications in material science and molecular engineering (Haroon et al., 2018).
Antimicrobial and Anticancer Applications
Further modifications of thiazole derivatives have led to the synthesis of compounds with notable antimicrobial and anticancer activities. For example, novel thiazolo[4,5-d] pyrimidines synthesized from ethyl 4-amino-2,3-dihydro-3-methyl-2-thio-xothiazole-5-carboxylate demonstrated significant inhibitory effects against Gram-positive bacteria and yeasts. These findings underscore the potential of thiazole derivatives in developing new antimicrobial agents (Balkan, Urgun, & Özalp, 2001).
Additionally, compounds synthesized from ethyl 2-(3-allylthioureido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate showed potent anticancer activity against the colon HCT-116 human cancer cell line. This research highlights the therapeutic potential of thiazole derivatives in cancer treatment, opening new avenues for drug development (Abdel-Motaal, Alanzy, & Asem, 2020).
properties
IUPAC Name |
ethyl 2-(3,5-dichloroanilino)-4-methyl-1,3-thiazole-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12Cl2N2O2S/c1-3-19-12(18)11-7(2)16-13(20-11)17-10-5-8(14)4-9(15)6-10/h4-6H,3H2,1-2H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZGZDQMVTSWSLK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)NC2=CC(=CC(=C2)Cl)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12Cl2N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(3,5-dichloroanilino)-4-methyl-1,3-thiazole-5-carboxylate |
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